![molecular formula C13H21NO5 B13052702 Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate](/img/structure/B13052702.png)
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its furo[3,4-c]pyrrole core, which is a fused bicyclic system containing both furan and pyrrole rings. The presence of tert-butyl and methyl groups further enhances its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Furo[3,4-C]Pyrrole Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic system. Commonly used reagents include strong acids or bases to facilitate the cyclization process.
Introduction of Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. These reactions often require the use of alkyl halides and strong bases to achieve the desired substitution.
Functionalization of the Dicarboxylate Groups: The final step involves the introduction of the dicarboxylate groups through esterification or amidation reactions. This step may require the use of protecting groups to ensure selective functionalization.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: Substitution reactions can occur at the tert-butyl and methyl positions using nucleophiles such as halides or amines. The major products formed from substitution include halogenated or aminated derivatives.
Applications De Recherche Scientifique
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate has several applications in scientific research, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate can be compared with other similar compounds, such as:
Cis-Tert-Butyl 3A-(Hydroxymethyl)Tetrahydro-1H-Furo[3,4-C]Pyrrole-5(3H)-Carboxylate: This compound has a similar furo[3,4-c]pyrrole core but differs in the functional groups attached to the core structure.
Cis-Tert-Butyl-3,3a,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9bH)-Carboxylate: This compound has a similar bicyclic structure but differs in the ring fusion pattern and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C13H21NO5 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
5-O-tert-butyl 3a-O-methyl (3aS,6aR)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-5-9-6-18-8-13(9,7-14)10(15)17-4/h9H,5-8H2,1-4H3/t9-,13+/m1/s1 |
Clé InChI |
SNAWNEHNZGMNAF-RNCFNFMXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@]2(C1)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


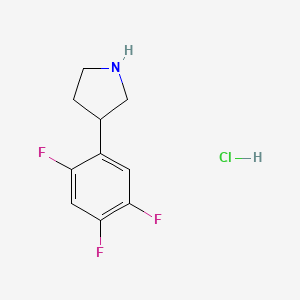
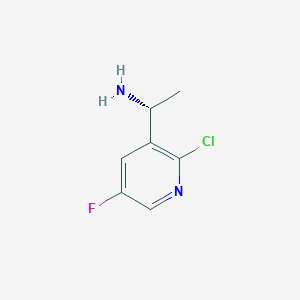
![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
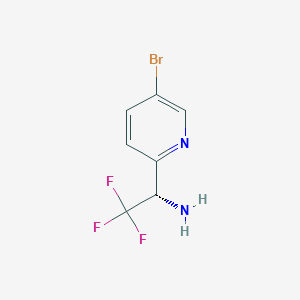
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)

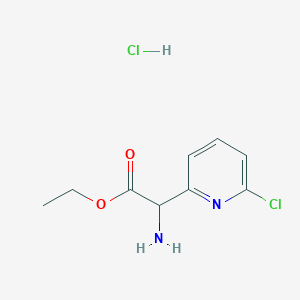

![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
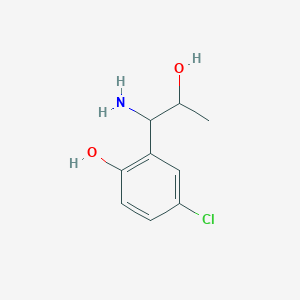
![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
![2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL](/img/structure/B13052672.png)
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)
